molecular formula C11H8ClF3N2 B12309571 2-Chloro-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-Chloro-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B12309571
M. Wt: 260.64 g/mol
InChI Key: OZQKBQKKHPCYOJ-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a chloro group at the 2-position, a trifluoromethyl group at the 6-position, and a carbonitrile group at the 3-position of the tetrahydroquinoline ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile can be achieved through several synthetic routes. One common method involves the use of a Friedel-Crafts acylation reaction followed by a series of substitution and reduction reactions. The general steps are as follows:

    Friedel-Crafts Acylation: The starting material, typically a substituted benzene, undergoes acylation using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Substitution Reaction: The acylated product is then subjected to a substitution reaction with a suitable nucleophile, such as a chloro or trifluoromethyl group.

    Reduction: The intermediate product is reduced using a reducing agent like lithium aluminum hydride to form the tetrahydroquinoline ring.

    Nitrile Formation: Finally, the nitrile group is introduced through a cyanation reaction using reagents like sodium cyanide or trimethylsilyl cyanide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst can convert the nitrile group to an amine.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.

    Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas, palladium catalyst.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO), and heat.

Major Products

The major products formed from these reactions include various quinoline derivatives, amines, and substituted quinolines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-(trifluoromethyl)phenylboronic acid
  • 2-Chloro-6-(trifluoromethyl)phenyl isocyanate
  • 2-Chloro-6-(trifluoromethyl)nicotinic acid

Uniqueness

2-Chloro-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the chloro and nitrile groups provide sites for further chemical modification. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C11H8ClF3N2

Molecular Weight

260.64 g/mol

IUPAC Name

2-chloro-6-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C11H8ClF3N2/c12-10-7(5-16)3-6-4-8(11(13,14)15)1-2-9(6)17-10/h3,8H,1-2,4H2

InChI Key

OZQKBQKKHPCYOJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=C(C=C2CC1C(F)(F)F)C#N)Cl

Origin of Product

United States

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